(S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride is a chemical compound with significant implications in medicinal chemistry. It is classified as an amine and a ketone derivative, possessing a chiral center, which contributes to its pharmacological properties. The compound is identified by the Chemical Abstracts Service number 1187173-48-3 and has a molecular formula of CHClNO, with a molar mass of 202.73 g/mol .
The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride typically involves multi-step organic reactions. The key steps include:
The reaction conditions often include solvents such as dichloromethane or ethanol, and catalysts like triethylamine may be used to facilitate the reaction. Purification methods such as recrystallization or chromatography are typically employed to isolate the desired product.
The molecular structure of (S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride features a pyrrolidine ring attached to a cyclopentyl group and a ketone functional group. The stereochemistry at the chiral center is critical for its biological activity.
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and X-ray crystallography to confirm its stereochemistry and molecular integrity .
(S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions typically require specific reagents and conditions, such as Lewis acids for acylation or reducing agents like sodium borohydride for reduction processes .
(S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride exhibits pharmacological activity that is likely mediated through its interaction with specific biological targets, such as receptors or enzymes involved in neurotransmission or inflammation pathways.
The mechanism involves binding to target sites in a manner that modulates their activity. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing physiological responses such as pain perception or mood regulation.
Research indicates that compounds similar to (S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride have shown efficacy in preclinical models for various conditions, including anxiety and depression .
The compound exists as a white crystalline solid under standard conditions. It is soluble in water due to the presence of the hydrochloride salt form.
Safety data sheets indicate that it should be handled with care due to potential irritant properties associated with amines .
(S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride has potential applications in various fields:
The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride (CAS 1286207-85-9) hinges on convergent strategies that assemble the pyrrolidine core prior to cyclopentyl methanone functionalization. A representative approach begins with N-Boc-protected pyrrolidine precursors, where 1,4-dichlorobut-2-ene undergoes nucleophilic substitution with tert-butyl carbamate to form a protected pyrrolidine scaffold [5]. Subsequent dihydroxylation using catalytic osmium tetroxide yields a diol intermediate, which is mesylated and displaced by azide anions to install the 3-azido functionality [5]. Catalytic hydrogenation (e.g., Pd/C, H₂) then reduces the azide to the primary amine, establishing the 3-aminopyrrolidine backbone [5].
The cyclopentyl carbonyl moiety is introduced via amide coupling between 3-aminopyrrolidine and cyclopentanecarbonyl chloride. Optimization studies reveal that non-nucleophilic bases (e.g., N,N-diisopropylethylamine) in anhydrous tetrahydrofuran at 0–5°C suppress racemization and maximize yields (~85%) [1] [4]. Final Boc deprotection with hydrochloric acid concurrently forms the hydrochloride salt. Challenges include epimerization at the pyrrolidine C3 position during acylation and purification difficulties due to the compound’s hygroscopicity [2].
Table 1: Key Steps in Pyrrolidine Scaffold Synthesis
Step | Reagents/Conditions | Intermediate | Yield | Key Challenge |
---|---|---|---|---|
Cyclization | tert-Butyl carbamate, K₂CO₃, DMF, 80°C | N-Boc-pyrrolidine | 72% | Regioselectivity control |
Azide Installation | NaN₃, DMF, 100°C | 3-Azido-pyrrolidine | 68% | Stereointegrity preservation |
Amide Coupling | Cyclopentanecarbonyl chloride, DIPEA, THF | N-Boc-protected methanone | 85% | Epimerization suppression |
Salt Formation | 4M HCl in dioxane | Target hydrochloride | 95% | Crystallinity optimization |
Achieving enantiopure (S)-configuration at the pyrrolidine C3 position is critical for biological efficacy, as demonstrated in kinase inhibitor applications [8]. Three predominant strategies exist:
Enzymatic methods (e.g., lipase-mediated transesterification) show promise for scalability, though substrate specificity limits broad adoption [8]. Absolute configuration is verified via X-ray crystallography or chiral HPLC (Chiralpak AD-H column, hexane:isopropanol eluent) [7].
Table 2: Stereoselective Synthesis Methods Comparison
Method | Chiral Source | ee (%) | Yield | Throughput Limitation |
---|---|---|---|---|
L-Proline Derivatization | Natural amino acid | >99 | 75% | Multi-step sequence |
Rh-Catalyzed Hydrogenation | (R,R)-Et-DuPhos ligand | 97 | 92% | High catalyst cost |
Enzymatic Resolution | Pseudomonas sp. lipase | 98 | 45% | Narrow substrate scope |
Diastereomeric Salt | L-Tartaric acid | 99 | 40% | Low efficiency |
The cyclopentyl carbonyl group is incorporated via Friedel-Crafts acylation or nucleophilic acyl substitution. In Friedel-Crafts approaches, cyclopentyl chloride reacts with pyrrolidine derivatives under AlCl₃ catalysis (10 mol%) in dichloroethane at 60°C, yielding 70–78% of ketone product [4]. Microwave-assisted coupling (150°C, 20 min) between 3-aminopyrrolidine and cyclopentanecarboxylic acid using propylphosphonic anhydride (T3P®) enhances efficiency, achieving 90% conversion while reducing epimerization [1] [4].
Alternative routes employ cyclopentyl carboxylic acid activated by N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). Solvent screening indicates dimethylacetamide outperforms tetrahydrofuran, elevating yields from 65% to 88% due to improved intermediate solubility [4]. Catalyst recycling studies reveal Pd nanoparticles (SiO₂-supported) facilitate reductive amination in flow reactors, though applicability remains limited by pyrrolidine ring sensitivity [5].
Salt formation is achieved by treating the free base with hydrogen chloride (1.0–1.2 equivalents) in polar solvents. Isopropanol and ethyl acetate mixtures (3:1 v/v) produce crystals with optimal morphology and low residual solvents (<300 ppm) [1] [3]. Anhydrous conditions prevent hydrate formation, which compromises stability. Key parameters include:
The hydrochloride salt (molecular weight 218.72 g/mol) exhibits polymorphism, with Form I displaying superior hygroscopic stability. Storage at 2–8°C in sealed containers maintains crystallinity for >24 months [1] [3].
Table 3: Hydrochloride Salt Crystallization Parameters
Solvent System | HCl (eq) | Crystallization Temp (°C) | Crystal Habit | Purity (%) |
---|---|---|---|---|
Ethanol/ethyl acetate | 1.1 | −10 to 0 | Needles | 98.5 |
Isopropanol | 1.2 | −20 | Platelets | 99.2 |
Acetone/water | 1.0 | 5 | Agglomerates | 97.8 |
Methanol/diethyl ether | 1.1 | −30 | Prismatic | 98.9 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7